4-(Methylsulfonyl)benzenesulfonyl chloride
Overview
Description
4-(Methylsulfonyl)benzenesulfonyl chloride is an organic compound with the molecular formula CH3SO2C6H4SO2Cl. It is a sulfonyl chloride derivative, known for its reactivity and utility in various chemical synthesis processes. This compound is often used as an intermediate in the preparation of other chemical substances, particularly in the pharmaceutical and agrochemical industries .
Scientific Research Applications
4-(Methylsulfonyl)benzenesulfonyl chloride is utilized in various scientific research fields:
Mechanism of Action
Safety and Hazards
4-(Methylsulfonyl)benzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
4-(Methylsulfonyl)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can alter the activity of enzymes and proteins, making it a valuable tool for studying enzyme mechanisms and protein functions. The compound is known to react with lysine residues in proteins, leading to the inhibition or activation of enzymatic activity depending on the specific protein involved .
Cellular Effects
The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can affect the expression of genes involved in detoxification and stress response, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable sulfonamide bonds. This modification can inhibit or activate enzyme activity, depending on the specific enzyme and the site of modification. The compound can also induce conformational changes in proteins, affecting their function and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained oxidative stress and alterations in gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in gene expression. At high doses, it can cause severe toxicity, including tissue damage and organ dysfunction. The threshold for toxic effects varies depending on the animal model and the route of administration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to oxidative stress and cellular damage. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. The compound’s distribution can influence its biological activity and toxicity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, with different effects observed in different compartments. The compound can also undergo post-translational modifications that direct it to specific organelles, affecting its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylsulfonyl)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 4-methylbenzenesulfonyl chloride with chlorosulfonic acid, followed by oxidation using hydrogen peroxide or a similar oxidizing agent . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzylsulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Bromomethyl)benzenesulfonyl chloride
Uniqueness
4-(Methylsulfonyl)benzenesulfonyl chloride is unique due to its dual sulfonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to similar compounds with only one sulfonyl chloride group .
Properties
IUPAC Name |
4-methylsulfonylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJOQICPGZGYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370617 | |
Record name | 4-(Methanesulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82964-91-8 | |
Record name | 4-(Methanesulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methanesulfonylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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